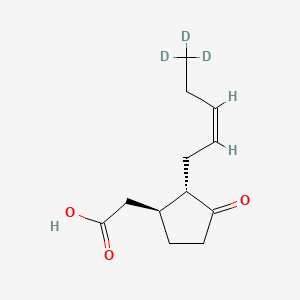

rac-trans Jasmonic Acid-d3

Übersicht

Beschreibung

rac-trans Jasmonic Acid-d3: is a deuterium-labeled derivative of jasmonic acid, a lipid-derived phytohormone. Jasmonic acid plays a crucial role in regulating plant growth, development, and defense mechanisms against biotic and abiotic stresses . The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving metabolic pathways and molecular interactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: rac-trans Jasmonic Acid-d3 can be synthesized through the hydrogenation of jasmonic acid using deuterium gas. The process involves the selective replacement of hydrogen atoms with deuterium atoms under controlled conditions. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to ensure the high purity of the final product. The deuterium gas used in the process is often sourced from specialized suppliers to maintain consistency and quality .

Analyse Chemischer Reaktionen

Types of Reactions: rac-trans Jasmonic Acid-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, which are useful in studying oxidative stress responses in plants.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols or other reduced forms.

Substitution: The deuterium atoms in this compound can be substituted with other isotopes or functional groups for specialized studies.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various reagents, including halogens and organometallic compounds, are employed for substitution reactions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds, each with unique properties and applications in research .

Wissenschaftliche Forschungsanwendungen

rac-trans Jasmonic Acid-d3 has a wide range of applications in scientific research:

Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.

Biology: Helps in tracing metabolic pathways and understanding the role of jasmonic acid in plant physiology.

Medicine: Investigated for its potential therapeutic effects and as a biomarker in various diseases.

Industry: Utilized in the fragrance industry due to its presence in essential oils, particularly jasmine.

Wirkmechanismus

rac-trans Jasmonic Acid-d3 exerts its effects by mimicking the action of natural jasmonic acid. It binds to specific receptors in plant cells, triggering a cascade of signaling events that regulate gene expression and physiological responses. The primary molecular targets include the COI1-JAZ co-receptor complex, which plays a pivotal role in jasmonic acid signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Methyl Jasmonate: Another derivative of jasmonic acid, commonly used in plant research.

cis-Jasmonic Acid: A stereoisomer of jasmonic acid with similar biological activities.

Jasmonoyl-Isoleucine: A conjugate of jasmonic acid and isoleucine, involved in plant defense mechanisms.

Uniqueness: rac-trans Jasmonic Acid-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it an invaluable tool in research areas requiring high specificity and accuracy .

Biologische Aktivität

Rac-trans Jasmonic Acid-d3 is a deuterated derivative of jasmonic acid, a lipid-derived phytohormone crucial for regulating plant growth, development, and defense mechanisms. This compound is particularly significant in plant signaling pathways, where it plays a vital role in mediating responses to biotic and abiotic stresses. The unique deuterated nature of this compound allows researchers to trace its biological activity without significantly altering its functional properties.

This compound retains the structural characteristics of jasmonic acid, which includes a cyclopentane ring with a carboxylic acid group. The introduction of deuterium atoms enhances its utility in metabolic studies. The primary mechanism of action involves binding to specific receptors in plant cells, particularly the COI1-JAZ co-receptor complex, triggering a cascade of signaling events that regulate gene expression associated with stress responses and defense mechanisms against herbivores and pathogens.

Biological Activities

This compound exhibits several notable biological activities:

- Induction of Defense Mechanisms : It enhances the production of secondary metabolites that deter herbivores and pathogens.

- Regulation of Growth : At lower concentrations, it can stimulate growth processes such as mycorrhizal development in plants like Avena sativa.

- Stress Response Modulation : High concentrations can increase resistance to various stresses, including drought and pathogen attacks .

Data Table: Biological Effects of this compound

Case Studies

- Arabidopsis thaliana Response : A study demonstrated that spraying Arabidopsis thaliana with methyl jasmonate (a related compound) significantly reduced disease development caused by necrotrophic fungi such as Botrytis cinerea and Alternaria brassicicola. This suggests that this compound could have similar protective effects due to its structural similarities .

- Cancer Cell Studies : Research indicates that jasmonates, including this compound, can activate stress-related signaling pathways in neoplastic cells. For example, methyl jasmonate was shown to induce reactive oxygen species (ROS) production, leading to cell death in certain cancer cell lines. This duality in action—beneficial for plants while potentially harmful to cancer cells—highlights the compound's versatile biological roles .

Research Findings

Recent investigations into the biological activity of this compound have revealed its potential applications not only in agriculture but also in therapeutic contexts:

- Agricultural Applications : Its ability to enhance plant defense mechanisms makes it a candidate for developing bio-pesticides or stress-resistant crops.

- Therapeutic Potential : Studies are exploring its role as a biomarker for various diseases and its use in developing anti-cancer drugs based on its effects on cell signaling pathways .

Eigenschaften

IUPAC Name |

2-[(1S,2S)-3-oxo-2-[(Z)-5,5,5-trideuteriopent-2-enyl]cyclopentyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-10H,2,5-8H2,1H3,(H,14,15)/b4-3-/t9-,10-/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNJFBWYDHIGLCU-ONNWNUQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC1C(CCC1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C/C=C\C[C@H]1[C@@H](CCC1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50857900 | |

| Record name | {(1S,2S)-3-Oxo-2-[(2Z)-(5,5,5-~2~H_3_)pent-2-en-1-yl]cyclopentyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

903510-51-0 | |

| Record name | {(1S,2S)-3-Oxo-2-[(2Z)-(5,5,5-~2~H_3_)pent-2-en-1-yl]cyclopentyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.